molecular formula C20H21N5O3S B2517012 ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate CAS No. 887349-16-8

ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate

Cat. No.: B2517012
CAS No.: 887349-16-8
M. Wt: 411.48
InChI Key: YYPUCMLZIJDEII-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C20H21N5O3S and its molecular weight is 411.48. The purity is usually 95%.
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Biological Activity

Ethyl 2-(4-(1H-tetrazol-1-yl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is a compound of interest in medicinal chemistry, particularly for its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a tetrazole ring , which is known for its diverse biological activities. The presence of the tetrazole moiety enhances the compound's interaction with biological targets. The structure can be summarized as follows:

  • Molecular Formula: C₁₈H₁₈N₄O₂S
  • Molecular Weight: 358.43 g/mol

Research indicates that compounds containing tetrazole rings often exhibit activity through various mechanisms, including:

  • Enzyme Inhibition: Many tetrazole derivatives act as inhibitors for specific enzymes involved in disease pathways.
  • Receptor Modulation: These compounds can interact with receptors, altering their activity and influencing downstream signaling pathways.

Antimicrobial Activity

Studies have shown that tetrazole derivatives possess significant antimicrobial properties. In particular:

  • Fungal Inhibition: Compounds similar to this compound have demonstrated effectiveness against Candida albicans, reducing its pathogenicity in model organisms like Galleria mellonella .

Anticancer Activity

Recent investigations into the anticancer potential of tetrazole derivatives have yielded promising results:

  • Cell Cycle Arrest: Certain derivatives have been shown to induce cell cycle arrest in cancer cells at the G2/M phase, promoting apoptosis through modulation of Bcl-2 and Bax expression .

Cardiovascular Effects

Tetrazole-containing compounds are also explored for their cardiovascular effects:

  • ACE Inhibition: Some studies suggest that these compounds may act as angiotensin-converting enzyme (ACE) inhibitors, which are beneficial in treating hypertension .

Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialSignificant inhibition of Candida albicans
AnticancerInduction of apoptosis in cancer cells
CardiovascularPotential ACE inhibition

Case Study: Antifungal Activity

A study assessed the antifungal efficacy of various tetrazole derivatives against C. albicans. The results indicated that a specific derivative reduced fungal adhesion by over 50% at low concentrations (0.0313 µg/mL), demonstrating its potential as a therapeutic agent against fungal infections .

Properties

IUPAC Name

ethyl 6-methyl-2-[[4-(tetrazol-1-yl)benzoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O3S/c1-3-28-20(27)17-15-9-4-12(2)10-16(15)29-19(17)22-18(26)13-5-7-14(8-6-13)25-11-21-23-24-25/h5-8,11-12H,3-4,9-10H2,1-2H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYPUCMLZIJDEII-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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